Product packaging for Biotin-PEG4-SS-Alkyne(Cat. No.:CAS No. 1260247-54-8)

Biotin-PEG4-SS-Alkyne

Cat. No.: B6292799
CAS No.: 1260247-54-8
M. Wt: 691.9 g/mol
InChI Key: OBMQVSWBFJZVLH-ITYCQJBESA-N
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Description

Contextualization of Biotin-PEG4-SS-Alkyne within Modern Bioorthogonal Chemistry and Linker Technologies

This compound is a prime example of a multifunctional chemical probe designed for bioorthogonal chemistry applications. medchemexpress.comprecisepeg.com Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The alkyne group on this probe is a key component for such reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". licor.commedchemexpress.com

The probe's design also incorporates advanced linker technology. Linkers are molecular spacers that connect different functional parts of a probe. precisepeg.comchempep.compurepeg.com In this compound, two types of linkers are present: a polyethylene (B3416737) glycol (PEG) spacer and a disulfide (SS) bond. The PEG linker, specifically a tetra-ethylene glycol unit (PEG4), is a flexible, hydrophilic chain that enhances the probe's solubility in aqueous biological environments and minimizes steric hindrance. axispharm.comcreative-biolabs.combroadpharm.com The disulfide bond serves as a cleavable linker, a feature that is critical for the elution of tagged molecules after their capture. rsc.orgtum.denih.gov

Rationale for Multi-Component Chemical Probe Design in Biomedical Research Tool Development

The design of probes with multiple components, like this compound, is a deliberate strategy to create versatile and powerful tools for biomedical research. nih.govnih.govrsc.org Each component serves a distinct purpose, and their combination allows for complex experimental workflows. The rationale behind this multi-component design includes:

Targeting and Labeling: The alkyne group allows for the covalent attachment of the probe to a biomolecule that has been metabolically or enzymatically tagged with an azide (B81097) group. licor.comacs.org This "click" reaction is highly specific and efficient. wikipedia.orgchempep.com

Purification and Enrichment: The biotin (B1667282) moiety provides a high-affinity handle for the capture of the labeled biomolecule using streptavidin- or avidin-coated beads. nih.govcreative-proteomics.com This enables the enrichment of the target molecule from a complex mixture, such as a cell lysate. nih.govyoutube.com

Controlled Release: The cleavable disulfide linker allows for the selective release of the captured biomolecule from the affinity matrix under mild reducing conditions. nih.goviris-biotech.de This is a significant advantage over the extremely strong biotin-streptavidin interaction, which often requires harsh denaturing conditions for elution that can damage the target molecule. tum.de

Improved Physicochemical Properties: The PEG linker improves the probe's water solubility and biocompatibility, which is crucial for its application in living systems. chempep.compurepeg.comcreative-biolabs.com

This modular design allows researchers to first label, then isolate, and finally release their target of interest for subsequent analysis, such as mass spectrometry-based identification. nih.govspringernature.com

Historical Development and Significance of Click Chemistry in Biomolecular Research

The concept of "click chemistry" was introduced in 2001 by K. Barry Sharpless and his colleagues. wikipedia.orgchempep.compcbiochemres.com It describes a class of reactions that are modular, high-yielding, and produce minimal byproducts. wikipedia.orgacs.org The archetypal click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. organic-chemistry.org

The development of click chemistry has had a profound impact on biomolecular research. pcbiochemres.comwisdomlib.org It provides a highly efficient and specific method for bioconjugation—the process of linking molecules together. wisdomlib.org Before the advent of click chemistry, methods for attaching labels to biomolecules were often less efficient and could interfere with the biological activity of the molecule. acs.org The biocompatibility of many click reactions has enabled their use in living cells and even whole organisms, a field known as bioorthogonal chemistry. nih.gov The 2022 Nobel Prize in Chemistry was awarded to Carolyn R. Bertozzi, Morten P. Meldal, and K. Barry Sharpless for their work in developing click chemistry and bioorthogonal chemistry, highlighting the transformative significance of these technologies. chempep.com

Overview of Biotinylation Strategies in Affinity-Based Methodologies

Biotinylation, the process of attaching biotin to a molecule, is a cornerstone of many affinity-based research techniques. creative-proteomics.compeakproteins.com The exceptionally strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin is harnessed to detect, purify, and immobilize biotinylated molecules. nih.govcreative-proteomics.com

There are two main strategies for protein biotinylation:

Chemical Biotinylation: This involves using a chemical reagent that reacts with specific functional groups on a protein, such as primary amines on lysine (B10760008) residues. creative-proteomics.com

Enzymatic Biotinylation: This method utilizes a biotin ligase enzyme, such as BirA, to attach biotin to a specific recognition sequence that has been genetically fused to the protein of interest. This approach offers high specificity in the labeling site. creative-proteomics.com

Proximity biotinylation techniques, such as BioID, have also emerged, where a biotin ligase is fused to a protein of interest to biotinylate nearby proteins, allowing for the mapping of protein-protein interactions. youtube.comnih.gov

Biotinylation is widely used in a variety of applications, including:

Enzyme-Linked Immunosorbent Assays (ELISAs): For the detection and quantification of proteins. nih.gov

Western Blotting: To detect specific proteins in a complex mixture. nih.gov

Pull-Down Assays: To isolate and identify binding partners of a protein of interest. nih.gov

Affinity Chromatography: For the purification of biotinylated proteins. acs.org

Bio-orthogonal Labeling: In conjunction with click chemistry, as seen with this compound, to label and study newly synthesized proteins or other biomolecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H49N5O8S3 B6292799 Biotin-PEG4-SS-Alkyne CAS No. 1260247-54-8

Properties

IUPAC Name

4-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(but-3-ynylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H49N5O8S3/c1-2-3-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24?,28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMQVSWBFJZVLH-ITYCQJBESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1[C@H]2[C@@H](CS1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H49N5O8S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Design Principles and Molecular Architecture of Biotin Peg4 Ss Alkyne

The Power of Biotin (B1667282): A High-Affinity Anchor for Biological Systems

At the core of this compound's utility is the biotin moiety, a water-soluble B vitamin renowned for its exceptionally strong and specific interaction with the proteins avidin (B1170675) and streptavidin. weizmann.ac.ilcreative-diagnostics.com This non-covalent bond is one of the strongest known in nature, with an association constant (Ka) in the range of 10¹⁵ M⁻¹, making it an ideal anchor for labeling and enrichment applications in complex biological mixtures. weizmann.ac.il The small size of biotin ensures that its attachment is unlikely to interfere with the natural function of the target biomolecule. creative-diagnostics.com This high-affinity interaction forms the basis for numerous detection and purification techniques, allowing for the selective capture and isolation of biotinylated molecules from intricate biological samples. creative-diagnostics.comiiarjournals.org

The PEG Linker: Enhancing Performance and Compatibility

Connecting the biotin anchor to the reactive alkyne is a polyethylene (B3416737) glycol (PEG) linker, specifically a tetra-ethylene glycol (PEG4) chain. PEG linkers are synthetic, hydrophilic, and biocompatible polymers widely employed in bioconjugation to improve the properties of biomolecules. precisepeg.comsigmaaldrich.com The inclusion of the PEG4 spacer in Biotin-PEG4-SS-Alkyne serves several critical purposes:

Improved Biocompatibility: PEGylation, the process of attaching PEG chains, is known to reduce the immunogenicity of molecules, making them less likely to trigger an immune response in living systems. precisepeg.com

Reduced Non-Specific Interactions: The flexible and hydrophilic nature of the PEG linker helps to minimize non-specific binding of the probe to other molecules or surfaces, thereby increasing the specificity of labeling.

Flexible Spacer: The PEG4 chain acts as a flexible spacer, physically separating the biotin tag from the target molecule. This separation minimizes potential steric hindrance, ensuring that both the biotin can efficiently bind to streptavidin and the alkyne can react with its target. precisepeg.com

The Disulfide Bond: A Gateway to Reversible Conjugation

A key feature of this compound is the presence of a disulfide (S-S) bond within its linker. broadpharm.commedchemexpress.com This bond is stable under normal physiological conditions but can be readily cleaved under reducing conditions. broadpharm.com This "reversibility" is of paramount importance in many experimental designs. The intracellular environment is significantly more reducing than the extracellular space, primarily due to a much higher concentration of glutathione (B108866), a key cellular reductant. This differential in reducing potential allows for the targeted release of the conjugated biomolecule from the biotin tag once it has been internalized by a cell. nih.gov This cleavable linker strategy is crucial for applications where the temporary capture and subsequent release of a target molecule are required, such as in affinity purification and drug delivery systems. nih.gov

The Alkyne Moiety: A Handle for Bioorthogonal Chemistry

The terminal alkyne group is the reactive handle of the molecule, enabling its participation in bioorthogonal "click chemistry" reactions. medchemexpress.cominvivochem.com Specifically, the alkyne readily reacts with an azide-functionalized molecule in a highly specific and efficient manner, forming a stable triazole linkage. rsc.orgresearchgate.net This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), can proceed in complex biological environments without interfering with native biochemical processes. rsc.orgacs.orgwikipedia.orgnih.gov This bioorthogonality allows for the precise and selective labeling of biomolecules that have been metabolically or genetically engineered to contain an azide (B81097) group. acs.org

A Synergy of Moieties for Advanced Research

The true power of this compound lies in the synergistic interplay of its constituent parts. This combination allows for a multi-step experimental approach. First, a target biomolecule containing an azide group can be specifically labeled using the alkyne moiety via click chemistry. Subsequently, the now biotinylated molecule can be captured and enriched from a complex mixture using streptavidin-coated beads or surfaces. Finally, the captured molecule can be released from the beads by cleaving the disulfide linker with a reducing agent. This elegant "catch and release" mechanism, facilitated by the carefully designed architecture of this compound, enables researchers to perform complex tasks such as identifying protein-protein interactions, isolating specific cellular components, and tracking the fate of biomolecules in living systems with high precision and control.

Synthetic Methodologies and Chemical Considerations for Biotin Peg4 Ss Alkyne

Retrosynthetic Analysis of the Multi-Component Biotin-PEG4-SS-Alkyne Structure

A retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The molecule can be disconnected at the two amide bonds. This approach breaks the molecule down into three key precursors: an activated biotin (B1667282) derivative, a PEGylated linker containing a disulfide bond, and an alkyne-functionalized amine.

A primary disconnection can be made at the amide bond linking the biotin moiety to the PEG spacer. This leads to an activated biotin species, such as Biotin-NHS (N-hydroxysuccinimide) ester, and a PEGylated amine containing the disulfide and alkyne functionalities. A second disconnection at the other amide bond further simplifies the structure into a bifunctional PEG spacer, cystamine (B1669676) (which provides the disulfide bond), and an alkyne-containing carboxylic acid or a related activated species.

Stepwise Chemical Synthesis of this compound and its Precursors

The forward synthesis of this compound is a sequential process that involves the careful coupling of its constituent parts.

The synthesis of alkyne-terminated PEG intermediates is a crucial first step. Typically, a commercially available heterobifunctional PEG derivative, such as an amino-PEG-acid, is used as a starting material. The terminal carboxylic acid group of the PEG can be activated, often using carbodiimide (B86325) chemistry (e.g., with EDC/NHS), and then reacted with an alkyne-containing amine, such as propargylamine, to form a stable amide bond. This results in an alkyne-terminated PEG with a free amine at the other end, ready for subsequent functionalization.

Alternatively, an alkyne group can be introduced onto a PEG scaffold through the reaction of a terminal hydroxyl group with propargyl bromide in the presence of a strong base like sodium hydride. researchgate.net The remaining hydroxyl group can then be converted to an amine or other functional group for further reactions.

The disulfide bond is typically introduced using cystamine or a derivative thereof. In a common strategy, a PEG derivative with a terminal carboxylic acid is activated and reacted with one of the amine groups of cystamine. This reaction must be performed under controlled conditions to favor mono-acylation and avoid the formation of a di-substituted product. The resulting intermediate possesses a free amine group from the other end of the cystamine moiety and a terminal disulfide bond.

Another approach involves the use of a thiol-disulfide exchange reaction. A PEG molecule functionalized with a thiol group can be reacted with a disulfide-containing reagent, such as pyridyl disulfide, to form a mixed disulfide. This can then be further reacted to incorporate the alkyne functionality. The use of disulfide reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is common in protocols involving thiol-maleimide or thiol-alkylation reactions to ensure the availability of free thiols for conjugation. bath.ac.uk

The final step in the synthesis is the regioselective conjugation of biotin to the PEG-SS-Alkyne intermediate. This is typically achieved by reacting an activated form of biotin, most commonly Biotin-NHS ester, with the free amine group of the PEG-SS-Alkyne precursor. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the released N-hydroxysuccinimide and any acid formed during the reaction. nih.gov

The high reactivity of the NHS ester towards the primary amine ensures a high yield of the desired product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.

Interactive Data Table: Key Synthetic Intermediates and Reagents

Compound Name Structure Role in Synthesis Key Functional Groups
Biotin-NHS esterImage of Biotin-NHS ester structureActivated biotin sourceN-hydroxysuccinimide ester, Biotin
PropargylamineImage of Propargylamine structureAlkyne sourceTerminal alkyne, Primary amine
CystamineImage of Cystamine structureDisulfide sourceDisulfide bond, Primary amines
Amino-PEG4-acidImage of Amino-PEG4-acid structurePEG spacer precursorPrimary amine, Carboxylic acid

Purification Methodologies and Techniques for Multi-Component Chemical Synthesis

Flash Chromatography: Flash chromatography is a widely used technique for the purification of synthetic intermediates. wfu.edu For polar molecules like PEG derivatives, normal-phase silica (B1680970) gel chromatography can be challenging due to strong adsorption. In such cases, a mixture of a non-polar solvent (e.g., dichloromethane (B109758) or chloroform) and a polar solvent (e.g., methanol (B129727) or ethanol) is often employed. wfu.edu Gradient elution, where the proportion of the polar solvent is gradually increased, is typically necessary to achieve good separation. For highly polar or ionic compounds, reversed-phase flash chromatography using a C18-functionalized silica gel with water/acetonitrile (B52724) or water/methanol gradients may be more effective. biotage.com The addition of modifiers like triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) to the mobile phase can improve peak shape and resolution. biotage.comrsc.org

High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the final purification of this compound to achieve high purity. rsc.org A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile, both often containing a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape and solubility. rsc.org A gradient elution method, starting with a high percentage of water and gradually increasing the acetonitrile concentration, allows for the separation of the desired product from unreacted starting materials and side products. The fractions are typically monitored by UV detection at a wavelength where the components absorb, and the collected fractions containing the pure product are then lyophilized to obtain the final compound as a solid.

Interactive Data Table: Chromatographic Purification Parameters

Technique Stationary Phase Typical Mobile Phase Elution Mode Detection
Flash ChromatographySilica GelDichloromethane/MethanolGradientTLC with staining
Flash ChromatographyC18-functionalized SilicaWater/AcetonitrileGradientUV
Preparative HPLCC18Water (with 0.1% TFA) / Acetonitrile (with 0.1% TFA)GradientUV

Scalability Considerations for this compound Production in Research Settings

Transitioning the synthesis of this compound from a small, sub-milligram scale to a larger, multi-gram scale suitable for extensive research applications presents several practical challenges. While not at the level of industrial production, this "bench-scale" scale-up requires careful planning and optimization.

Key Considerations for Scaling Up:

Reaction Kinetics and Heat Transfer: Reactions that are easily managed in small flasks can behave differently in larger vessels. Exothermic reactions may require more efficient heat dissipation to prevent side reactions or degradation of products. Reaction times may also need to be adjusted as mixing and heat transfer become less efficient on a larger scale. reddit.com

Purification Strategy: The purification of PEGylated compounds is notoriously challenging due to the polymeric nature of the PEG chain, which can lead to a range of closely related oligomers if the starting PEG material is not monodisperse. acs.orgcsic.es Column chromatography, which may be straightforward on a small scale, can become cumbersome and solvent-intensive for larger quantities. Alternative purification methods such as crystallization or precipitation should be explored for key intermediates. reddit.com For PEGylated molecules, specialized chromatographic techniques or tangential flow filtration may be necessary. psu.edunih.gov

Solvent and Reagent Management: The volume of solvents and reagents increases significantly with scale. This necessitates larger glassware and equipment, as well as careful consideration of the cost and disposal of chemical waste. The use of hazardous reagents also requires more stringent safety protocols at a larger scale.

Work-up Procedures: Aqueous work-ups and extractions in separatory funnels can become unwieldy with larger volumes. The potential for emulsion formation, especially with amphipathic molecules like PEGylated intermediates, increases.

Starting Material Purity: The purity of the starting materials, particularly the PEG linker, is critical. Polydispersity in the PEG starting material will result in a final product that is a mixture of compounds with different PEG lengths, complicating purification and characterization. acs.org

The following table summarizes some of the key challenges and potential solutions when scaling up the production of this compound in a research laboratory.

ChallengePotential Solutions in a Research Setting
Purification of Intermediates Explore crystallization for non-PEGylated solids. For PEGylated intermediates, investigate flash chromatography with optimized solvent systems or preparative HPLC if necessary.
Heat Management in Reactions Use larger reaction vessels with overhead stirring and an ice bath on standby for exothermic steps. Add reagents slowly to control the reaction rate.
Handling Large Volumes Plan for appropriate glassware and waste containers. Conduct reactions in a well-ventilated fume hood.
Maintaining High Yields Optimize each reaction step at a small scale before proceeding to a larger scale. Ensure anhydrous and inert conditions where necessary.
Ensuring Monodispersity Source high-purity, monodisperse PEG starting materials. Verify the purity of the PEG linker by mass spectrometry before use.

By systematically addressing these factors, the successful and efficient synthesis of this compound on a scale suitable for comprehensive research endeavors can be achieved.

Advanced Bio Conjugation Methodologies Utilizing Biotin Peg4 Ss Alkyne

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG4-SS-Alkyne for Biomolecule Labeling

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency and specificity. nih.goviris-biotech.de In this reaction, the terminal alkyne of this compound reacts with an azide-modified biomolecule in the presence of a Cu(I) catalyst to form a stable triazole linkage. sigmaaldrich.comjenabioscience.com This method is widely used for labeling a diverse range of biomolecules. lumiprobe.com

The efficiency of CuAAC reactions can be significantly influenced by the reaction conditions. For instance, the choice of buffer and pH can impact reaction rates. Studies have shown that while some reactions proceed well in standard phosphate-buffered saline (PBS), others benefit from specific pH environments, such as MES buffer at pH 5.5. rsc.org The addition of organic co-solvents like DMSO can also enhance reaction efficiency in certain contexts. rsc.org The optimization of these parameters is crucial for achieving high yields and specificity in various biological systems, from cell lysates to living cells. rsc.orgnih.gov

Table 1: Exemplary CuAAC Reaction Condition Optimization

ParameterCondition 1Condition 2ObservationReference
Buffer100 mM MES pH 5.51x PBSHigher conversion efficacy observed in MES buffer for specific protein-protein conjugation. rsc.org
Temperature4 °C30 °CIncreased temperature generally leads to faster reaction rates. rsc.org
AdditiveNone10% (v/v) DMSODMSO can improve reaction efficiency, particularly in PBS buffer. rsc.org

Table 2: Common Ligands for Biocompatible CuAAC

LigandKey FeatureApplication NoteReference
TBTAStabilizes Cu(I) oxidation state.Poor water solubility, often requiring co-solvents. nih.gov
THPTAWater-soluble, improves biocompatibility.Widely used for labeling in aqueous buffers and on live cells. nih.govnih.govfrontiersin.org
BTTESPromotes rapid reaction in living systems with low toxicity.Enables noninvasive imaging in developing organisms like zebrafish. nih.gov
L-histidineNatural amino acid, exhibits low toxicity.A biocompatible alternative for intracellular CuAAC. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Analogues for Copper-Free Conjugation

To completely avoid copper-related toxicity, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. iris-biotech.denih.govrsc.org This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a catalyst. nih.govinterchim.frnih.gov For these applications, analogues of this compound are used where the terminal alkyne is replaced with a strained alkyne like DBCO (e.g., Biotin-PEG4-SS-DBCO). iris-biotech.de While generally slower than CuAAC, SPAAC is highly bioorthogonal and has been successfully used for labeling biomolecules in living cells and organisms. nih.govnih.govacs.org

Applications in Site-Specific Covalent Modification of Proteins, Peptides, and Nucleic Acids

This compound and its analogues are instrumental in the site-specific modification of biomolecules. By introducing an azide (B81097) or alkyne group at a specific location within a protein, peptide, or nucleic acid through genetic encoding of non-canonical amino acids or enzymatic labeling, researchers can direct the conjugation of the biotin (B1667282) tag to that precise site. acs.orgnih.gov This approach is critical for studying protein function, interactions, and localization with high precision. researchgate.net For instance, proteins can be labeled at specific lysine (B10760008) residues or at the N-terminus. acs.orgnih.gov This specificity avoids the random labeling associated with traditional methods like NHS-ester chemistry and preserves the biomolecule's native structure and function. acs.org

Orthogonal Labeling Strategies Employing this compound with Complementary Bioorthogonal Reagents

The concept of bioorthogonality allows for multiple, independent chemical reactions to occur simultaneously in a complex biological environment without interfering with one another. rsc.org this compound, as part of the azide-alkyne cycloaddition pair, can be used in conjunction with other bioorthogonal reaction pairs, such as the tetrazine ligation (reacting with trans-cyclooctene, TCO) or oxime ligation (reacting with aldehydes/ketones). rsc.orginterchim.fr This enables researchers to perform dual-labeling experiments. For example, one protein could be tagged with an azide and labeled with this compound, while another biomolecule is modified with a TCO group and labeled with a fluorescent tetrazine. This allows for the simultaneous tracking and analysis of multiple cellular components. nih.govnih.gov

Biotin Peg4 Ss Alkyne As a Molecular Tool in Proteomic and Cell Biology Research

Enrichment and Isolation of Target Biomolecules via Biotin-Streptavidin Affinity Systems

The exceptionally strong and specific interaction between biotin (B1667282) and streptavidin (or avidin) is a cornerstone of many biotechnological applications. Biotin-PEG4-SS-Alkyne leverages this interaction for the enrichment and isolation of specific biomolecules from complex mixtures like cell lysates. doi.org

In affinity proteomics, this compound is instrumental in studying protein-protein interactions and identifying the targets of small molecules. For instance, a small molecule of interest can be modified with an azide (B81097) group. When introduced into a cellular system, it binds to its protein targets. After cell lysis, this compound is "clicked" onto the azide-modified small molecule-protein complex. The entire complex can then be pulled down using streptavidin-coated beads. The disulfide bond allows for the subsequent release of the protein targets, which can then be identified by mass spectrometry. This approach helps in elucidating the mechanism of action of drugs and in discovering new therapeutic targets. nih.govfrontiersin.org

A similar strategy is employed in bio-orthogonal non-canonical amino acid tagging (BONCAT), where an azide-containing amino acid analog, like azidohomoalanine (AHA), is metabolically incorporated into newly synthesized proteins. nih.govnih.gov These azide-modified proteins can then be tagged with this compound and enriched, allowing for the specific analysis of the newly synthesized proteome. nih.govresearchgate.net

ApplicationDescriptionKey Feature Utilized
Target Identification A small molecule with an azide group binds to its protein targets. This compound is attached via click chemistry, allowing for pull-down and subsequent identification of the target proteins.Alkyne for click chemistry, Biotin for affinity purification.
BONCAT Azide-containing amino acids are incorporated into newly synthesized proteins. These are then labeled with this compound for enrichment and proteomic analysis.Alkyne for click chemistry, Biotin for affinity purification.

The utility of this compound extends to the study of other classes of biomolecules, such as metabolites and lipids. By using metabolic labeling strategies where cells are fed with azide-modified precursors of specific metabolites or lipids, these molecules become tagged with an azide group. Following extraction, this compound can be used to label these azide-containing molecules. The biotin tag then facilitates their enrichment and subsequent analysis by techniques like mass spectrometry, enabling a detailed profiling of specific metabolic pathways or lipid classes. For example, alkyne-modified cholesterol can be used to track cellular cholesterol metabolism and localization. medchemexpress.com

Integration into Activity-Based Protein Profiling (ABPP) Methodologies for Enzyme Activity Analysis

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to assess the functional state of enzymes within a complex proteome. nih.govnih.gov ABPP typically uses active site-directed probes that covalently bind to the active form of an enzyme. When these probes are designed with an alkyne handle, they can be used in a two-step labeling approach. First, the alkyne-containing probe labels the active enzymes in a cell lysate or even in living cells. mdpi.com Subsequently, a reporter tag, such as this compound, is attached via click chemistry. nih.gov This allows for the enrichment of the active enzymes and their identification by mass spectrometry, providing a snapshot of the enzymatic activity in the proteome under specific conditions. mdpi.com The cleavable disulfide linker in this compound is particularly advantageous in ABPP as it facilitates the release of the labeled proteins from the streptavidin beads for analysis. nih.gov

StepDescription
1. Probe Labeling An alkyne-modified activity-based probe is introduced to a proteome, where it covalently binds to the active sites of target enzymes.
2. Click Reaction This compound is added, which attaches to the alkyne handle on the probe via a copper-catalyzed click reaction.
3. Affinity Purification The biotinylated enzyme-probe complexes are captured using streptavidin-coated beads.
4. Elution The disulfide bond in the linker is cleaved using a reducing agent, releasing the captured enzymes.
5. Analysis The released enzymes are identified and quantified using mass spectrometry.

Spatially and Temporally Resolved Labeling in Live Cell Imaging and Analysis (Methodological Focus)

The bio-orthogonal nature of the click reaction allows for the labeling of biomolecules in living cells with minimal perturbation to the cellular environment. By introducing azide-modified building blocks (e.g., amino acids, sugars, or nucleosides) into living cells, researchers can achieve metabolic labeling of specific classes of biomolecules. At a desired time point, the cells can be fixed and permeabilized, followed by the addition of this compound and the click reaction components. The biotinylated molecules can then be visualized using fluorescently labeled streptavidin, providing spatial information about their localization within the cell. The ability to control the timing of the click reaction allows for temporally resolved studies of dynamic cellular processes.

Development of Cleavable Probes for Reversible Labeling, Elution, and Recovery Strategies in Affinity Purification

The presence of the disulfide bond in this compound is a critical design feature that enables the development of cleavable probes. iris-biotech.denih.gov The strong interaction between biotin and streptavidin makes the elution of biotinylated molecules from affinity columns challenging, often requiring harsh denaturing conditions that can interfere with downstream analyses. doi.orgbiorxiv.org The cleavable disulfide linker circumvents this issue by allowing the release of the captured biomolecules under mild reducing conditions, such as treatment with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov This preserves the integrity of the isolated proteins and peptides, making them suitable for subsequent analysis by mass spectrometry or other techniques. researchgate.net Research has shown that using cleavable biotin probes can improve the sensitivity of detection in proteomic analyses. biorxiv.org

Application in the Construction of Functionalized Nanosystems and Bio-interfaces (Methodological Focus)

The unique properties of this compound also lend themselves to the construction of functionalized nanosystems and bio-interfaces. For example, nanoparticles can be functionalized with azide groups and then conjugated with this compound via click chemistry. nih.gov These biotinylated nanoparticles can then be used to immobilize streptavidin or streptavidin-conjugated molecules, creating a functional bio-interface. Alternatively, surfaces can be patterned with azide groups, followed by the attachment of this compound to create biotinylated regions for the specific capture of biomolecules. nih.gov The cleavable linker provides an additional layer of control, allowing for the release of captured components from the nanosystem or bio-interface when desired.

Surface Immobilization Techniques for Biosensor Development and Microarray Fabrication

The unique structure of this compound is particularly advantageous for the development of highly sensitive and specific biosensors and for the fabrication of protein microarrays. These technologies often rely on the precise immobilization of probes (e.g., proteins, antibodies, or nucleic acids) onto a solid surface.

A significant challenge in biosensor design is ensuring that the immobilized biomolecule maintains its native conformation and activity. Random attachment methods can lead to incorrect orientation, steric hindrance, and reduced functionality. This compound facilitates a controlled, site-specific immobilization strategy. In one approach, a surface, such as silicon nitride (Si3N4), is first functionalized with azide groups. researchgate.netsci-hub.se The alkyne end of this compound is then covalently attached to this azide-modified surface via a CuAAC reaction. sci-hub.se This creates a surface coated with biotin molecules, ready for the high-affinity binding of streptavidin. Subsequently, any biotinylated probe can be uniformly oriented on the streptavidin-coated surface.

Research has demonstrated the effectiveness of this click chemistry-based approach for creating biosensor models. sci-hub.se For instance, after clicking Biotin-PEG4-Alkyne to an azide-terminated Si3N4 surface, the successful immobilization of streptavidin was confirmed using X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. researchgate.netsci-hub.se This method provides a robust alternative to less reliable silane (B1218182) chemistry on glass or silicon oxide surfaces. researchgate.net

Studies comparing site-specific versus random immobilization have consistently shown the superiority of controlled orientation. nih.govacs.orgacs.org In one study, a protein was site-specifically biotinylated using an alkyne-biotin linker and click chemistry. nih.govacs.org When immobilized on a streptavidin-coated biosensor chip, this protein exhibited approximately a 12-fold higher sensitivity in detecting its target compared to the same protein that was randomly biotinylated and immobilized. nih.govacs.org This enhancement is attributed to the uniform orientation which ensures that the protein's active or binding sites are accessible. acs.orgnih.gov

The same principles apply to the fabrication of protein microarrays, where thousands of different proteins are spotted onto a surface to analyze protein interactions on a large scale. Using this compound allows for the creation of a streptavidin-coated surface to which biotinylated protein probes can be attached in a consistent and oriented manner, leading to more reliable and reproducible results. nih.gov

Table 1: Comparison of Immobilization Strategies for Biosensor Performance

Feature Site-Specific Immobilization (via Alkyne-Biotin linker) Random Immobilization (e.g., NHS-ester coupling)
Orientation Uniform and controlled nih.govacs.org Heterogeneous and random nih.govacs.orgacs.org
Probe Activity High, binding sites are accessible acs.orgnih.gov Reduced, binding sites may be blocked or denatured nih.gov
Binding Sensitivity Significantly enhanced (e.g., ~10-12 fold increase) nih.govacs.orgacs.org Lower, due to inconsistent probe presentation
Reproducibility High Low to moderate

Assembly of PEGylated Nanoparticles and Liposomes for Advanced Research Probes

This compound is also a valuable tool for constructing sophisticated research probes based on nanoparticles and liposomes. These nanostructures can be engineered for a variety of applications, including targeted labeling and delivery in cell biology research.

PEGylated Nanoparticles: Poly(ethylene glycol) (PEG) is often used to coat nanoparticles to improve their stability in biological fluids and reduce non-specific uptake by cells. issuu.com this compound can be used to functionalize these nanoparticles. For example, nanoparticles can be synthesized with azide groups on their surface. The alkyne group of this compound can then be "clicked" onto the azide-functionalized nanoparticles. nih.gov This results in nanoparticles that are coated with biotin, ready for conjugation to streptavidin-linked molecules or for direct use as affinity probes.

Research has shown that gold nanoparticles (AuNPs) can be functionalized using this strategy. nih.gov In one method, streptavidin-coated AuNPs were incubated with a biotin-PEG-DBCO (a type of strained alkyne) linker, resulting in stable, alkyne-functionalized nanoparticles ready for conjugation to azide-tagged proteins. nih.gov Alternatively, nanoparticles can be directly coated with alkyne-PEG linkers for subsequent CuAAC reactions. nih.gov The biotin moiety serves as a universal anchor point, allowing these nanoparticles to be used in modular detection systems for both nucleic acids and proteins. nih.gov The cleavable disulfide linker adds another layer of functionality, enabling the release of captured targets from the nanoparticle surface under mild reducing conditions. researchgate.netnih.gov

Liposomes: Liposomes are vesicles made of lipid bilayers that can encapsulate various molecules. They are widely used as models for cell membranes and as delivery vehicles. The surface of liposomes can be modified with PEG-lipids to create "stealth" liposomes with prolonged circulation times. nih.gov this compound can be incorporated into these systems to create highly specific research probes.

The assembly process can involve synthesizing liposomes that include lipids conjugated to either azides or alkynes. For instance, liposomes can be prepared with azide-functionalized lipids; this compound can then be attached to the liposome (B1194612) surface via click chemistry. rsc.org This creates biotin-functionalized liposomes that can be targeted to specific cellular locations using the biotin-streptavidin system. Studies have demonstrated that including biotin-PEG derivatives in liposome formulations allows them to bind effectively to streptavidin. nih.govresearchgate.net The length and density of the PEG chain can influence the binding efficiency and steric hindrance at the liposome surface. nih.govresearchgate.net The ability to attach antibodies or other targeting ligands to the liposome surface site-specifically using click chemistry has also been demonstrated, highlighting the versatility of this approach for creating advanced research probes. rsc.org

Table 2: Components of this compound and Their Roles in Nanoparticle/Liposome Assembly

Component Function Application in Nanoprobe Assembly
Biotin High-affinity ligand Provides a strong, specific anchor point for binding to streptavidin-coated surfaces or streptavidin-conjugated molecules. nih.govnih.govnanocs.net
PEG4 Linker Hydrophilic spacer Increases water solubility, reduces non-specific binding, and provides spatial separation between the biotin and the nanoparticle/liposome surface. issuu.combroadpharm.com
Disulfide (SS) Bond Cleavable linkage Allows for the release of the nanoparticle/liposome from a streptavidin matrix or the release of a captured target under reducing conditions. researchgate.netnih.gov
Alkyne Bio-orthogonal handle Enables covalent attachment to azide-functionalized nanoparticles, liposomes, or biomolecules via a highly specific and efficient click reaction. lumiprobe.comlumiprobe.comrsc.org

Mechanisms of Disulfide Bond Cleavage and Controlled Release in Research Contexts

Reductively Cleavable Disulfide Linkers in the Design of Biotin-PEG4-SS-Alkyne

The disulfide bond is a key functional element in the design of this compound, serving as a reductively cleavable linker. precisepeg.com This type of linker is stable under many physiological conditions but can be selectively broken in the presence of reducing agents. The incorporation of this labile bond allows for the development of "catch-and-release" methodologies, where a biomolecule of interest, tagged with the alkyne end of the molecule, can be captured on a streptavidin-coated support via the high-affinity biotin-streptavidin interaction and then subsequently released in a controlled manner by cleaving the disulfide bond. issuu.com

Exploitation of Intracellular Reductive Environments (e.g., Glutathione) for Selective Release

One of the most powerful applications of disulfide-containing linkers like that in this compound is the ability to leverage the naturally reducing environment within cells for selective release. The cytoplasm of mammalian cells maintains a high concentration of the tripeptide glutathione (B108866) (GSH) in its reduced form. issuu.com This intracellular environment is significantly more reducing than the extracellular space.

This differential in reducing potential can be exploited to trigger the cleavage of the disulfide bond in this compound once the molecule has been internalized by a cell. The intracellular glutathione can reduce the disulfide bond, leading to the release of the conjugated biomolecule from the biotin (B1667282) moiety. This strategy is particularly valuable in chemical biology and drug delivery research for the targeted release of therapeutic agents or molecular probes within specific cellular compartments. While the general principle is well-established, specific research detailing the kinetics of glutathione-mediated cleavage of this compound within living cells is an area of ongoing investigation.

External Stimuli-Responsive Release Mechanisms Employing Reducing Agents (e.g., Dithiothreitol (B142953), Tris(2-carboxyethyl)phosphine)

In many in vitro research applications, such as affinity purification and chemical proteomics, the release of captured biomolecules is triggered by the addition of external reducing agents. Two of the most commonly employed reagents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Dithiothreitol (DTT) is a potent reducing agent that effectively cleaves disulfide bonds. It is often used in elution buffers to release biotinylated proteins captured on streptavidin beads. The cleavage reaction with DTT is a two-step process involving thiol-disulfide exchange.

Tris(2-carboxyethyl)phosphine (TCEP) is another powerful and widely used reducing agent. TCEP offers several advantages over DTT, including being odorless, more stable in solution, and effective over a broader pH range. TCEP reduces disulfide bonds to thiols and its reaction is generally considered irreversible. In the context of chemical proteomics, DTT is often used to elute captured peptides from avidin (B1170675) beads for subsequent analysis by mass spectrometry. medchemexpress.com

The choice between DTT and TCEP can depend on the specific experimental requirements, including the desired reaction conditions and compatibility with downstream analytical techniques.

Kinetic Considerations for Disulfide Reduction in Different Research Applications and Experimental Designs

Concentration of the Reducing Agent: Higher concentrations of reducing agents like DTT or TCEP will generally lead to faster cleavage rates.

Temperature: Increasing the reaction temperature typically accelerates the rate of disulfide reduction.

pH: The pH of the solution can significantly impact the reactivity of thiol-based reducing agents like DTT.

Steric Hindrance: The chemical environment surrounding the disulfide bond can influence its accessibility to reducing agents. While the PEG spacer in this compound is designed to minimize steric hindrance, the nature of the conjugated biomolecule could potentially affect the cleavage kinetics. nih.gov

While general kinetic data for the reduction of disulfide bonds by DTT and TCEP are available, specific kinetic studies on the this compound molecule itself are not extensively documented in the literature. Researchers often need to empirically optimize the cleavage conditions for their specific application. For instance, in single-molecule force spectroscopy studies, the reduction rate of disulfide bonds has been shown to be exponentially dependent on applied force. nih.gov

Design of Release Strategies for Elution of Affinity-Captured Biomolecules or Recovery of Scaffolds in Research Workflows

The cleavable nature of the disulfide bond in this compound is central to the design of effective release strategies in various research workflows, particularly in affinity purification and chemical proteomics.

In a typical chemical proteomics experiment, a protein of interest is metabolically or enzymatically labeled with an azide-containing tag. The alkyne group of this compound is then "clicked" onto the azide (B81097) tag, covalently attaching the biotin moiety. This allows for the selective capture of the labeled protein and its binding partners from a complex cellular lysate using streptavidin-coated beads.

The release of the captured proteins is then achieved by incubating the beads with a solution containing a reducing agent like DTT. medchemexpress.com This cleaves the disulfide bond, eluting the captured proteins while the biotin portion remains bound to the streptavidin beads. This elution strategy offers a significant advantage over methods that require harsh, denaturing conditions to disrupt the strong biotin-streptavidin interaction, as it allows for the recovery of proteins in a more native-like state.

The design of the elution protocol, including the choice of reducing agent, its concentration, incubation time, and temperature, must be carefully optimized to ensure efficient cleavage and recovery of the target biomolecules without causing their degradation.

Analytical Methodologies for Confirming Bioconjugation and Probe Integration in Research

Mass Spectrometry-Based Approaches for Characterizing Conjugation Products and Identifying Labeling Sites (e.g., LC-MS/MS, MALDI-TOF)

Mass spectrometry (MS) stands as a cornerstone for the detailed characterization of bioconjugates. It provides precise mass information, allowing for the confirmation of successful conjugation and the identification of modification sites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is instrumental in identifying the specific amino acid residues that have been modified with the Biotin-PEG4-SS-Alkyne probe. researchgate.netnih.gov In a typical workflow, the biotinylated protein is first subjected to proteolytic digestion, breaking it down into smaller peptides. researchgate.net This complex mixture of peptides is then separated by liquid chromatography before being introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Peptides that have been modified with the probe will exhibit a characteristic mass shift. These modified peptides are then selected for fragmentation, and the masses of the resulting fragment ions are measured (MS/MS or MS2 scan). By analyzing the fragmentation pattern, the exact location of the modification on the peptide sequence can be determined. nih.gov This "bottom-up" proteomics approach is crucial for understanding the specificity of the labeling reaction. caltech.edu

Table 1: Comparison of Mass Spectrometry Techniques for this compound Conjugate Analysis

FeatureLC-MS/MSMALDI-TOF
Primary Application Identification of labeling sitesConfirmation of conjugation and determination of labeling stoichiometry
Sample State Proteolytically digested peptidesIntact proteins or large peptides
Information Provided Precise location of modificationOverall mass of the bioconjugate, number of attached probes
Sensitivity HighHigh, with detection limits in the femtomole range nih.gov
Throughput Moderate to highHigh

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence Spectroscopy) for Quantifying Labeling Efficiency and Probe Concentration

Spectroscopic methods offer convenient and often non-destructive ways to quantify the extent of bioconjugation.

UV-Vis Spectroscopy: The incorporation of biotin (B1667282) can sometimes be quantified using UV-Vis spectroscopy, especially if the labeling reagent contains a chromophore. interchim.frtrilinkbiotech.com Some specialized biotinylation reagents are designed with a built-in UV-traceable chromophore, allowing for the direct spectrophotometric quantification of incorporated biotin by measuring absorbance at specific wavelengths (e.g., 280 nm for the protein and another wavelength for the chromophore). interchim.frtrilinkbiotech.com For this compound itself, which lacks a strong intrinsic chromophore in the standard UV range, this method may be less direct. However, the protein concentration itself is often determined using absorbance at 280 nm. thermofisher.com

Fluorescence Spectroscopy: A more common and highly sensitive approach involves the use of fluorescent reporters. After the initial conjugation of this compound to the target biomolecule, the alkyne group can be "clicked" with an azide-containing fluorophore. mdpi.com The resulting fluorescence intensity is directly proportional to the amount of incorporated probe. This method is widely used in various formats, including in-gel fluorescence scanning and flow cytometry. rsc.orgacs.org By creating a standard curve with a known concentration of the fluorophore, the concentration of the labeled biomolecule can be accurately determined.

Chromatographic Methods (e.g., HPLC, FPLC, SEC) for Purification and Purity Assessment of Bioconjugates

Chromatographic techniques are indispensable for both the purification of the bioconjugate from unreacted labeling reagent and other byproducts, as well as for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a high-resolution technique that separates molecules based on their hydrophobicity. nih.govcellmosaic.com It can be used to separate the more hydrophobic biotinylated protein from the unreacted, more hydrophilic protein. nih.gov The elution profile provides a clear indication of the purity of the sample, with distinct peaks for the starting material, the desired product, and any impurities. cellmosaic.com

Fast Protein Liquid Chromatography (FPLC): FPLC is a form of liquid chromatography specifically designed for the purification of proteins and other biomolecules under conditions that preserve their biological activity. americanlaboratorytrading.comabcam.com Several FPLC-based methods are relevant for this compound conjugates:

Affinity Chromatography: This is a highly specific purification method that exploits the strong and specific interaction between biotin and streptavidin (or avidin). nih.govsigmaaldrich.com The reaction mixture is passed through a column containing immobilized streptavidin. The this compound labeled biomolecule binds to the column, while unlabeled molecules and excess reagents are washed away. nih.govsigmaaldrich.com The purified bioconjugate can then be eluted, often under denaturing conditions due to the strength of the biotin-streptavidin interaction. sigmaaldrich.com The disulfide bond in the this compound linker allows for subsequent cleavage and release of the captured molecule under mild reducing conditions.

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. lcms.czcellmosaic.com This technique is effective for removing small molecules like unreacted this compound from the much larger bioconjugate. cellmosaic.com It can also be used to assess the aggregation state of the bioconjugate, as aggregates will elute earlier than the monomeric form. lcms.cz

Gel Electrophoresis Techniques (e.g., SDS-PAGE, Native PAGE) for Visualizing Conjugation Events and Molecular Weight Shifts

Gel electrophoresis is a fundamental technique for visualizing the results of a bioconjugation reaction.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE separates proteins based on their molecular weight. The addition of one or more this compound molecules to a protein will cause a noticeable increase in its molecular weight. This "band shift" on an SDS-PAGE gel is a clear visual confirmation of successful conjugation. nih.gov The gel can be stained with a general protein stain (like Coomassie blue) to visualize all proteins, or it can be blotted onto a membrane and probed with streptavidin conjugated to an enzyme (like HRP) or a fluorophore to specifically detect the biotinylated protein. nih.gov

Native Polyacrylamide Gel Electrophoresis (Native PAGE): Unlike SDS-PAGE, native PAGE separates proteins based on a combination of their size, shape, and native charge. pearson.comnih.gov This technique is useful for analyzing the conjugation state of proteins while maintaining their native structure and function. nih.gov A shift in mobility on a native gel can indicate successful conjugation, as the addition of the probe can alter the protein's hydrodynamic radius and/or charge. nih.gov This method is particularly valuable for assessing whether the conjugation process has induced any significant conformational changes or aggregation. pearson.comnih.gov

Surface-Sensitive Analytical Techniques (e.g., XPS, SPR) for Surface-Immobilized Probe Characterization (if applicable to research)

When this compound is used to functionalize surfaces for applications like biosensors or affinity capture assays, specialized surface-sensitive techniques are employed to characterize the immobilized probe.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a surface. nih.gov By analyzing the XPS spectrum of a surface before and after functionalization with this compound, the presence of elements specific to the probe (like nitrogen and sulfur) can be confirmed, providing direct evidence of successful immobilization. nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique for monitoring molecular interactions at a surface. nih.gov A sensor chip is functionalized with a molecule that can bind to the this compound probe (e.g., through the alkyne group) or, more commonly, a streptavidin-coated chip is used to capture the biotinylated molecule. nih.govbiosensingusa.com The binding of the probe to the surface, and its subsequent interactions with other molecules, can be monitored in real-time, providing kinetic data (association and dissociation rates) and affinity information. nicoyalife.comresearchgate.net This is a powerful tool for characterizing the functionality of the immobilized probe and for studying its interactions with target analytes. nih.gov

Table 2: Summary of Analytical Techniques and Their Primary Purpose

TechniquePrimary PurposeKey Information Gained
LC-MS/MSIdentification of labeling sitesPrecise location of modification on the biomolecule.
MALDI-TOFConfirmation of conjugationOverall mass of the bioconjugate and degree of labeling.
UV-Vis SpectroscopyQuantification (with chromophoric tags)Estimation of labeling efficiency.
Fluorescence SpectroscopyQuantificationSensitive measurement of probe concentration.
HPLC/FPLCPurification and purity assessmentSeparation of labeled from unlabeled molecules, removal of excess reagents.
SDS-PAGEVisualization of conjugationConfirmation of molecular weight shift upon labeling.
Native PAGEVisualization of native stateAssessment of conjugation and potential conformational changes.
XPSSurface characterizationElemental confirmation of probe immobilization.
SPRSurface interaction analysisReal-time kinetics and affinity of surface-bound probe interactions.

Theoretical Frameworks and Computational Approaches for Probe Design and Optimization

Principles of Linker Design: Influence of Length, Flexibility, and Solubility on Bioconjugation Efficiency

The length of the linker is a crucial parameter. A linker of appropriate length can provide the necessary spatial separation between the biotin (B1667282) and the alkyne functional group, which can minimize steric hindrance and allow for effective binding to target molecules, especially when dealing with large biomolecules. precisepeg.com Shorter linkers might be suitable for more compact systems, while longer linkers can offer greater reach and flexibility. precisepeg.com The use of longer polyethylene (B3416737) glycol (PEG) linkers can enhance hydrophilicity, which in turn can reduce aggregation and improve solubility. 2bscientific.com

Flexibility is another important characteristic of the linker. A flexible linker, like the PEG chain, allows the conjugated moieties to adopt optimal orientations for interaction. This conformational freedom can be advantageous for the biotin to bind to avidin (B1170675) or streptavidin and for the alkyne group to participate in click chemistry reactions.

The solubility of the probe is significantly influenced by the linker. PEG linkers are known for their hydrophilic nature, which can improve the aqueous solubility of the entire bioconjugate. axispharm.com This is particularly important when working with hydrophobic biomolecules or in aqueous biological environments. Improved solubility helps to prevent aggregation and ensures that the probe remains available for interaction with its target. adcreview.com

Table 1: Influence of Linker Properties on Bioconjugation

Linker PropertyInfluence on Bioconjugation EfficiencyRationale
Length Can increase binding affinity and accessibility.Provides optimal spatial separation between conjugated molecules, reducing steric hindrance. precisepeg.com
Flexibility Allows for optimal orientation of functional groups.Accommodates conformational changes required for binding and reaction.
Solubility Enhances solubility in aqueous environments.The hydrophilic nature of PEG prevents aggregation and improves bioavailability. adcreview.comaxispharm.com

Steric Hindrance and Accessibility Considerations for Biotin-Alkyne Conjugation to Biomolecular Targets

Steric hindrance is a critical factor that can significantly impact the efficiency of bioconjugation reactions. It refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of Biotin-PEG4-SS-Alkyne, steric hindrance can affect the accessibility of the alkyne group for conjugation to a biomolecular target via click chemistry.

The bulky nature of biotin and the biomolecule to which the probe is being attached can create a crowded environment around the reactive alkyne terminus. If the alkyne is not sufficiently exposed, the efficiency of the click reaction can be substantially reduced. The PEG4 linker in this compound helps to mitigate this issue by providing a spacer that distances the reactive alkyne from the potentially bulky biotin and the surface of the biomolecule. broadpharm.com This increased distance can improve the accessibility of the alkyne to its reaction partner, such as an azide-functionalized molecule.

Computational Modeling of this compound Interactions with Biological Systems and Active Sites

Computational modeling has become an indispensable tool for understanding and predicting the behavior of molecules like this compound in biological environments. rsc.org Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide detailed insights into the interactions between the probe and its biological targets at an atomic level. rsc.org

MD simulations can be used to model the dynamic behavior of the this compound probe in solution and its interaction with proteins, such as avidin or streptavidin. These simulations can reveal how the flexible PEG4 linker behaves and how the biotin moiety orients itself within the binding pocket of its target protein. biorxiv.orgrupress.org This information is crucial for understanding the binding affinity and specificity of the probe. Preliminary computer modeling using software like Hyperchem has been used to assess whether the addition of other functional groups interferes with the binding of biotin or other components of a PEGylated probe. govst.edu

QM methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure of the alkyne group and to model the mechanism of the click reaction. rsc.org These calculations can help in understanding the reactivity of the alkyne and in predicting the reaction barriers and pathways, which cannot be directly observed through experiments. rsc.org By modeling the interaction of the probe with the active site of an enzyme or a binding pocket of a receptor, researchers can gain insights that guide the design of more effective probes. For instance, modeling has been used to understand how biotin-functionalized PEG ligands interact with nanoparticles and how this affects their stability and interaction with the surrounding aqueous environment. rsc.org

Predictive Algorithms for Optimizing Click Reaction Efficiency, Specificity, and Yield

The optimization of chemical reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, is increasingly being aided by predictive algorithms and machine learning (ML). acs.org These computational tools can analyze large datasets from previous experiments to identify the optimal conditions for a given reaction, leading to improved efficiency, specificity, and yield. researchgate.net

For click reactions, algorithms can be trained to predict outcomes based on various input parameters such as reactant concentrations, temperature, solvent, catalyst, and the presence of ligands. acs.org This predictive capability allows for the in silico screening of a wide range of reaction conditions, saving time and resources compared to traditional one-factor-at-a-time (OFAT) experimental optimization. acs.org

Some algorithms, like the AdPredictor developed by Microsoft, are based on regression models that map input features to probabilities, which can be adapted to predict reaction success. stackexchange.com Other approaches include logistic regression and more advanced techniques like Field-Aware Factorization Machines, which have been successful in predicting click-through rates and can be repurposed for chemical reaction optimization. stackexchange.com Bandit algorithms are another class of techniques that are particularly well-suited for optimizing processes with multiple variables, such as chemical reactions. stackexchange.com

By leveraging these predictive algorithms, researchers can move towards a more rational and efficient approach to reaction optimization. This is particularly valuable for complex bioconjugation reactions involving probes like this compound, where achieving high efficiency and specificity is paramount for the success of downstream applications. The understanding of reaction kinetics is also crucial, as the rate of the click reaction can be tailored for specific biomedical applications. acs.org

An in-depth analysis of the chemical compound this compound reveals its significant role and future potential in biochemical and biomedical research. This article explores the emerging research directions and applications of its derivatives, focusing on advancements in probe development, integration into multi-omics workflows, in vivo labeling strategies, high-throughput screening, and the exploration of novel cleavable linkers.

Future Research Directions and Emerging Applications of Biotin Peg4 Ss Alkyne Derivatives

The unique structure of Biotin-PEG4-SS-Alkyne, which combines a biotin (B1667282) handle for affinity purification, a PEG4 spacer for solubility and reduced steric hindrance, a cleavable disulfide linker, and a reactive alkyne group for click chemistry, has positioned it as a valuable tool in chemical biology. medchemexpress.comprecisepeg.comiris-biotech.de Future research is poised to build upon this foundation, creating more sophisticated and powerful tools for biomolecular analysis.

Q & A

Basic Research Questions

Q. What are the structural components of Biotin-PEG4-SS-Alkyne, and how do they contribute to its functionality in bioconjugation?

  • Answer : The compound comprises four functional elements:

  • Biotin : Enables high-affinity binding to streptavidin/avidin for purification or detection .
  • PEG4 spacer : Enhances water solubility, reduces steric hindrance between biotin and target molecules, and improves biocompatibility .
  • Disulfide bond (SS) : Allows redox-sensitive cleavage under reducing conditions (e.g., intracellular glutathione), enabling controlled release applications .
  • Alkyne : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction for covalent conjugation to azide-functionalized molecules .
    • Methodological Insight : To validate functionality, perform a stepwise characterization:

Confirm biotin-streptavidin binding via ELISA or surface plasmon resonance (SPR).

Test PEG4 solubility by comparing aggregation rates in aqueous buffers vs. shorter PEG analogs.

Verify SS cleavage using reducing agents like DTT (10 mM, 37°C) and monitor via HPLC or gel electrophoresis .

Q. How can this compound be used to conjugate biomolecules via click chemistry?

  • Answer : The alkyne group reacts with azides in CuAAC, forming a stable triazole linkage. A typical protocol involves:

Reaction setup : Mix this compound (1–5 mM) with azide-modified targets (e.g., peptides, nucleic acids) in a 1:1.2 molar ratio.

Catalyst : Add CuSO4 (50 µM) and sodium ascorbate (1 mM) to initiate the reaction .

Purification : Remove excess copper via size-exclusion chromatography or dialysis.

  • Critical Note : Copper toxicity may affect live-cell applications; consider copper-free alternatives like strained alkynes for in vivo studies .

Q. What are the advantages of using PEG4 in this compound compared to shorter or longer PEG chains?

  • Answer : PEG4 balances solubility, steric effects, and molecular flexibility:

  • Solubility : PEG4’s four ethylene oxide units prevent aggregation while maintaining hydrophilicity .
  • Steric hindrance : Longer PEG chains (e.g., PEG8) may reduce biotin binding efficiency by increasing the distance from the target molecule .
  • Validation : Compare binding kinetics using SPR with PEG4 vs. PEG2/PEG8 analogs under identical conditions .

Advanced Research Questions

Q. How do experimental conditions influence the stability of the disulfide bond in this compound, and how can this be quantified?

  • Answer : The SS bond is labile under reducing environments (e.g., intracellular glutathione, GSH ~10 mM). To assess stability:

In vitro : Incubate the compound with varying GSH concentrations (0–10 mM) and monitor cleavage via LC-MS over 24 hours .

In vivo : Use fluorescence quenching assays in cell lysates to track SS cleavage kinetics.

  • Data Contradictions : Unexpected stability in low-GSH environments (e.g., extracellular space) may require adjusting drug delivery strategies to leverage enzymatic cleavage .

Q. What factors affect the efficiency of CuAAC when using this compound, and how can reaction yields be optimized?

  • Answer : Key factors include:

  • Catalyst concentration : Excess Cu(I) increases reaction rate but may cause protein denaturation. Titrate CuSO4 (10–100 µM) to balance speed and biocompatibility .
  • Azide accessibility : Steric hindrance from PEG4 or bulky targets reduces reaction efficiency. Pre-conjugate azides to flexible linkers (e.g., PEG2) .
  • Validation : Quantify yields via MALDI-TOF or fluorescent labeling (e.g., FITC-azide) .

Q. How can this compound be integrated into redox-responsive drug delivery systems?

  • Answer : Design a dual-functional system:

Conjugation : Attach therapeutics (e.g., siRNA) via CuAAC to the alkyne group.

Targeting : Use biotin to bind streptavidin-coated nanoparticles for targeted delivery.

Controlled release : Leverage SS cleavage in high-GSH environments (e.g., tumor cells) to release payloads .

  • Experimental Pitfall : Ensure PEG4 does not shield the SS bond from reductases. Test release kinetics in 3D tumor spheroids vs. monolayer cultures .

Q. How can researchers validate biotin-streptavidin binding efficiency in complex biological matrices?

  • Answer : Address interference from endogenous biotin or matrix effects:

Blocking : Pre-treat samples with free biotin (1–5 µg/mL) to occupy nonspecific binding sites.

Detection : Use quantum dot-streptavidin conjugates for enhanced sensitivity in fluorescence microscopy .

  • Data Conflict : Reduced binding in serum-rich media may require PEG4 optimization or alternative spacers (e.g., PEG8) to mitigate steric interference .

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